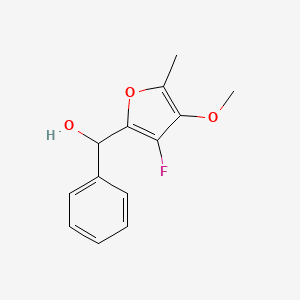
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol es un compuesto orgánico que presenta un anillo de furano sustituido con grupos fluoro, metoxi y metilo, junto con un grupo fenilmetanol
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol generalmente implica los siguientes pasos:
Formación del anillo de furano: El anillo de furano se puede sintetizar mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Reacciones de sustitución: La introducción de los grupos fluoro, metoxi y metilo en el anillo de furano se puede lograr mediante reacciones de sustitución aromática electrofílica utilizando reactivos como gas flúor, metanol y yoduro de metilo.
Unión del grupo fenilmetanol: El grupo fenilmetanol se puede introducir mediante una reacción de alquilación de Friedel-Crafts utilizando alcohol bencílico y un catalizador de ácido de Lewis como el cloruro de aluminio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo y el uso de disolventes verdes.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o aldehído utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir para formar el alcohol o alcano correspondiente utilizando agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno.
Sustitución: Los grupos fluoro, metoxi y metilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio o electrófilos como el bromo.
Principales productos
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de furanos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual (3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad y provocando varios efectos fisiológicos. Las vías exactas involucradas pueden variar y están sujetas a investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- (3-Fluoro-4-metoxifuran-2-il)(fenil)metanol
- (3-Fluoro-5-metilfuran-2-il)(fenil)metanol
- (4-Metoxi-5-metilfuran-2-il)(fenil)metanol
Singularidad
(3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol es único debido a la combinación específica de sustituyentes en el anillo de furano, lo que puede influir en su reactividad química y actividad biológica. La presencia del grupo fluoro, en particular, puede mejorar su estabilidad y alterar su interacción con objetivos biológicos en comparación con compuestos similares.
Este artículo detallado proporciona una descripción general completa de (3-Fluoro-4-metoxi-5-metilfuran-2-il)(fenil)metanol, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C13H13FO3 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxy-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO3/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3 |
Clave InChI |
MASYUYNIVKCSDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



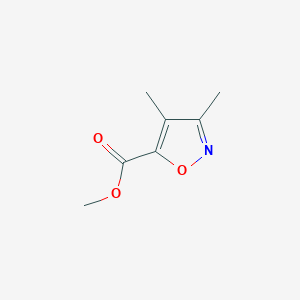
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
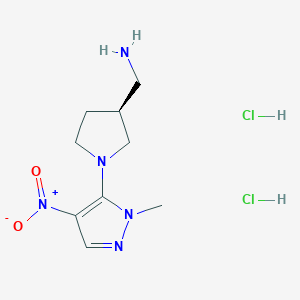
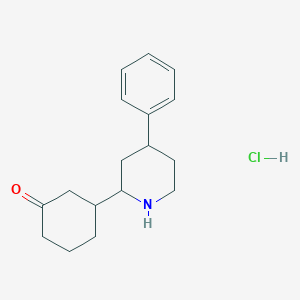







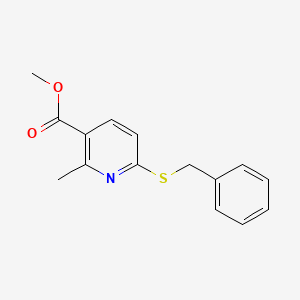
![7-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807208.png)
